molecular formula C11H11ClO4 B2515401 (E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid CAS No. 773130-13-5

(E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid

Cat. No.: B2515401
CAS No.: 773130-13-5
M. Wt: 242.66
InChI Key: MAKGDLCPMVXERQ-ONEGZZNKSA-N
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Description

(E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid is a high-purity chemical reagent offered for research and development purposes. This compound belongs to the class of cinnamic acid derivatives, which are recognized in scientific literature for their value as building blocks in medicinal chemistry and their potential as scaffolds for developing novel bioactive molecules . While research on this specific chloro-dimethoxy variant is developing, studies on highly similar structural analogs reveal promising biological activities. For instance, (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid has been identified as a compound with a substantial docking score against the New Delhi Metallo-β-lactamase-1 (NDM-1) enzyme, a major contributor to antibiotic resistance in potent pathogens like Klebsiella pneumoniae . This suggests that related compounds, including this compound, may serve as valuable candidates for investigating new anti-infective strategies aimed at overcoming resistance mechanisms in bacteria . Furthermore, the prop-2-enoic acid (cinnamic acid) core is a common feature in covalent inhibitors, which can engage protein targets through a two-step process involving initial non-covalent recognition followed by irreversible chemical bond formation . This mechanism is increasingly exploited in drug discovery for targeting enzymes previously considered challenging. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(E)-3-(5-chloro-2,3-dimethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14/h3-6H,1-2H3,(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKGDLCPMVXERQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid typically involves the condensation of 5-chloro-2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs.

Table 1: Structural and Functional Comparison of Cinnamic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid 5-Cl, 2-OCH3, 3-OCH3 C12H13ClO4 ~256.68 Enhanced lipophilicity; potential antimicrobial activity (inferred)
(E)-3-(4-Hydroxy-2,3-dimethoxyphenyl)prop-2-enoic acid 4-OH, 2-OCH3, 3-OCH3 C11H12O5 224.21 Hydrogen bonding via -OH; antioxidant applications (e.g., ferulic acid analogs)
(E)-3-(5-Chloro-2-nitrophenyl)prop-2-enoic acid 5-Cl, 2-NO2 C9H6ClNO4 243.61 Electron-withdrawing NO2 increases acidity; precursor for explosives/pharmaceuticals
(E)-3-(3-Chloro-5-fluorophenyl)prop-2-enoic acid 3-Cl, 5-F C9H6ClFO2 200.60 Halogen synergy for bioactivity; potential kinase inhibition
(E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid 3-Cl, 4-OCH3, 5-OCH2CH3 C12H13ClO4 256.68 Ethoxy group enhances metabolic stability; agrochemical applications
3,4-Methylenedioxycinnamic acid 3,4-OCH2O (fused ring) C10H8O4 192.17 Planar structure for UV absorption; natural product mimicry
Ferulic acid 4-OH, 3-OCH3 C10H10O4 194.18 Antioxidant, anti-inflammatory; widely used in cosmetics

Key Comparative Insights

Substituent Effects on Reactivity and Solubility: The chloro group in the target compound and –9 increases lipophilicity, favoring membrane permeability in drug design. However, its position (e.g., 5-Cl in the target vs. 3-Cl in ) alters steric and electronic interactions with biological targets . Methoxy groups (e.g., 2,3-dimethoxy in the target) act as electron donors, stabilizing the aromatic ring’s electron density. This contrasts with nitro () and fluoro () groups, which are electron-withdrawing and increase acidity or reactivity in electrophilic substitutions .

Hydrogen-Bonding and Crystallography :

  • Hydroxyl-containing analogs (e.g., ) exhibit stronger hydrogen-bonding networks, critical for crystal packing and solubility. The absence of -OH in the target compound may reduce aqueous solubility but improve lipid bilayer penetration .
  • Crystallographic tools like SHELXL () and ORTEP-3 () are often used to resolve such structural nuances in analogs .

Synthetic Routes: The target compound may be synthesized via methods similar to , where K2CO3 in methanol mediates deprotection of methoxy groups . For nitro-substituted analogs (), nitration reactions are likely key steps .

Applications :

  • Antimicrobial Activity : Chloro and methoxy groups (target, ) are common in antimicrobial agents due to their hydrophobic and DNA-intercalating properties.
  • Antioxidant Activity : Hydroxyl-containing derivatives () dominate this niche, while the target’s lack of -OH may limit such utility .

Research Findings and Challenges

  • Contradictions : While chloro groups generally enhance bioactivity, their position (e.g., 5-Cl vs. 3-Cl) can lead to divergent biological outcomes. For example, 3-Cl in may hinder enzyme binding compared to 5-Cl in the target .
  • Computational Predictions : Tools like SHELXPRO () and graph-set analysis () can model hydrogen-bonding patterns and predict crystallinity, aiding in the design of derivatives with optimized properties .

Biological Activity

(E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid, also known as a derivative of cinnamic acid, is an organic compound notable for its potential biological activities. This compound features a chloro-substituted aromatic ring and a propenoic acid moiety, which contribute to its reactivity and biological interactions. The following sections explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 5-chloro-2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. This reaction proceeds via a Knoevenagel condensation mechanism followed by decarboxylation to yield the desired product.

Biological Activity

The biological activity of this compound has been studied in various contexts. Key areas of interest include:

1. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its structure allows it to bind to active sites on enzymes, potentially blocking substrate access and altering enzymatic activity. For example, studies have shown that related compounds can inhibit the STAT3 signaling pathway, which is crucial in many cancer processes .

2. Antioxidant Properties
Cinnamic acid derivatives have been recognized for their antioxidant capabilities. These properties may help mitigate oxidative stress in biological systems, contributing to protective effects against cellular damage.

3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This could be particularly valuable in developing new antimicrobial agents.

The mechanism by which this compound exerts its effects involves multiple pathways:

  • Enzyme Interaction : The compound may inhibit specific enzymes by binding to their active sites.
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant activity may involve scavenging ROS, thereby reducing oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds or derivatives:

StudyFindings
Pendergrass et al. (2020)Investigated various cinnamic acid derivatives for their inhibitory effects on protein-protein interactions in cancer pathways, noting significant activity from structurally related compounds .
MDPI Journal StudyIdentified potent inhibitors targeting the STAT3 pathway among cinnamic acid derivatives, suggesting potential therapeutic applications .

Q & A

Q. What synthetic strategies are effective for preparing (E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid?

A common approach involves Claisen-Schmidt condensation between 5-chloro-2,3-dimethoxybenzaldehyde and malonic acid under acidic catalysis. Reaction conditions (e.g., temperature, solvent, and catalyst) must be optimized to enhance yield and stereoselectivity. For example, BF₃·Et₂O has been used in analogous syntheses to promote cyclization or regioselectivity . Post-synthetic purification via recrystallization or chromatography is critical to isolate the (E)-isomer.

Q. What safety protocols are recommended for handling this compound in the laboratory?

Personal protective equipment (PPE) such as P95 respirators (NIOSH-certified), nitrile gloves, and lab coats should be used to minimize inhalation and dermal exposure. Work should be conducted in a fume hood, and spills must be contained to prevent environmental release into drainage systems. Storage conditions should adhere to guidelines for α,β-unsaturated carboxylic acids (e.g., cool, dry, inert atmosphere) .

Q. How can the stereochemistry and purity of this compound be confirmed?

X-ray crystallography is the gold standard for confirming the (E)-configuration, as demonstrated in structural studies of similar dimethoxyphenyl propenoic acids . High-resolution NMR (¹H, ¹³C, DEPT) can validate the molecular structure, while HPLC (C18 column, UV detection) assesses purity. Mass spectrometry (ESI-TOF) provides accurate molecular weight verification .

Advanced Research Questions

Q. How does the 5-chloro substituent influence the compound’s electronic properties and reactivity?

The electron-withdrawing chloro group increases the electrophilicity of the α,β-unsaturated carbonyl system, enhancing reactivity in Michael additions or Diels-Alder reactions. Computational studies (e.g., DFT) can quantify charge distribution, while comparative experiments with non-chlorinated analogs (e.g., 2,3-dimethoxyphenyl derivatives) reveal substituent effects on reaction kinetics .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Standardize assays using multiple cell lines (e.g., HEK-293, HeLa) and microbial strains to evaluate dose-dependent responses. Pair in vitro findings with in silico docking studies (e.g., AutoDock Vina) to predict interactions with targets like bacterial gyrase or human kinases. Cross-validate results with structural analogs (e.g., ethoxy or methyl substitutions) to clarify structure-activity relationships .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

Conduct accelerated stability studies in buffers (pH 4–8) and simulated biological fluids (e.g., DMEM + 10% FBS) at 37°C. Monitor degradation via LC-MS and identify byproducts (e.g., decarboxylation or demethylation products). Compare degradation profiles with cinnamic acid derivatives to assess the impact of chloro and methoxy groups on hydrolytic stability .

Methodological Considerations Table

Aspect Techniques/Tools Key References
Synthesis Claisen-Schmidt condensation, BF₃·Et₂O catalysis, recrystallization (ethanol/water)
Structural Analysis X-ray crystallography, ¹H/¹³C NMR, ESI-TOF MS
Biological Assays Microbial MIC assays, MTT cytotoxicity tests, molecular docking
Stability Studies LC-MS, pH-variation experiments, simulated physiological media

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